(3S)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine
Overview
Description
(3S)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, methyl iodide, and 2,2,2-trifluoroethylamine.
Alkylation: The piperazine ring undergoes alkylation with methyl iodide to introduce the methyl group at the 3-position. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
N-alkylation: The resulting intermediate is then subjected to N-alkylation with 2,2,2-trifluoroethylamine. This step is typically performed under reflux conditions in a polar solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like ethanol or methanol.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the trifluoroethyl group.
Substitution: Substituted piperazines with various functional groups replacing the trifluoroethyl group.
Scientific Research Applications
(3S)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability. The piperazine ring can act as a scaffold for binding to specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-methylpiperazine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
1-(2,2,2-trifluoroethyl)piperazine:
(3S)-3-methyl-1-ethylpiperazine: Contains an ethyl group instead of a trifluoroethyl group, leading to differences in lipophilicity and reactivity.
Uniqueness
(3S)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the trifluoroethyl and methyl groups, which impart distinct chemical properties and potential applications. The trifluoroethyl group enhances lipophilicity and stability, while the methyl group can influence the compound’s reactivity and binding affinity to molecular targets.
Properties
IUPAC Name |
(3S)-3-methyl-1-(2,2,2-trifluoroethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-6-4-12(3-2-11-6)5-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWTUQXLOZSPKP-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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